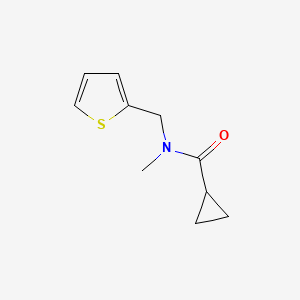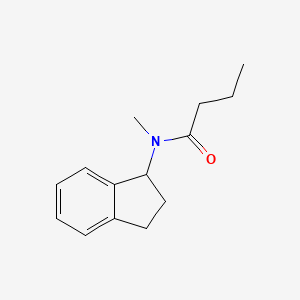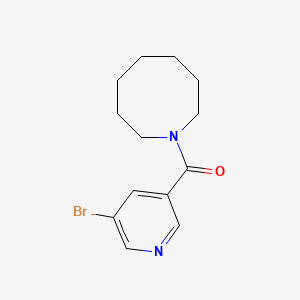
Azocan-1-yl-(5-bromopyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azocan-1-yl-(5-bromopyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the azocane family and has a unique structure that makes it an interesting subject for investigation.
作用機序
The mechanism of action of azocan-1-yl-(5-bromopyridin-3-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins in the body. For example, its antiviral activity is thought to be due to its ability to inhibit the activity of the viral protease enzyme. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells. Its ability to inhibit acetylcholinesterase activity is thought to be due to its ability to bind to the enzyme's active site.
Biochemical and Physiological Effects
Azocan-1-yl-(5-bromopyridin-3-yl)methanone has several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of specific enzymes and proteins in the body, leading to various effects. For example, its ability to inhibit the activity of the viral protease enzyme can prevent the replication of certain viruses. Its ability to induce apoptosis in cancer cells can lead to the death of cancer cells. Its ability to inhibit acetylcholinesterase activity can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
実験室実験の利点と制限
Azocan-1-yl-(5-bromopyridin-3-yl)methanone has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Another advantage is its unique structure, which makes it an interesting subject for investigation. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the investigation of azocan-1-yl-(5-bromopyridin-3-yl)methanone. One direction is the investigation of its potential as a treatment for Alzheimer's disease. Another direction is the investigation of its potential as a fluorescence probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential as a treatment for other diseases.
合成法
The synthesis of azocan-1-yl-(5-bromopyridin-3-yl)methanone involves several steps. The first step is the synthesis of 5-bromopyridin-3-ylmethanol, which is achieved by reacting 5-bromopyridine with formaldehyde and hydrogen gas. The second step involves the reaction of 5-bromopyridin-3-ylmethanol with azocane-1-carbonyl chloride in the presence of triethylamine to yield azocan-1-yl-(5-bromopyridin-3-yl)methanone. This synthesis method has been optimized to produce high yields of pure azocan-1-yl-(5-bromopyridin-3-yl)methanone.
科学的研究の応用
Azocan-1-yl-(5-bromopyridin-3-yl)methanone has several potential scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have significant antiviral and anticancer activity in vitro. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. Additionally, azocan-1-yl-(5-bromopyridin-3-yl)methanone has been studied for its potential as a fluorescence probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
azocan-1-yl-(5-bromopyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-8-11(9-15-10-12)13(17)16-6-4-2-1-3-5-7-16/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAABRFCEYPBDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(5-bromopyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

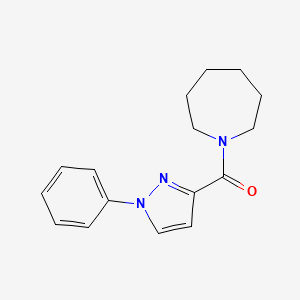
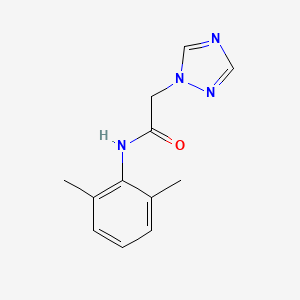
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)

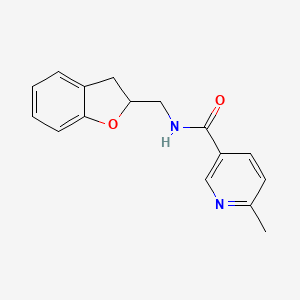

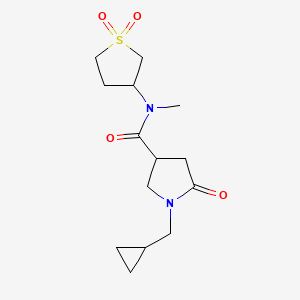


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
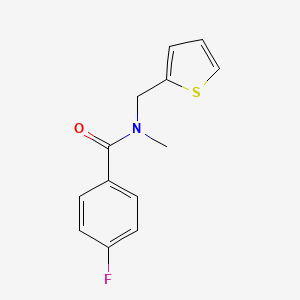
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
